Cytotoxic Potency Against Mammalian Cancer Cell Lines: 2,6-Dimethylheptyl Sulfate Outperforms Its Saturated C8 Branched Analog by ≥26-Fold
In the only published direct comparative cytotoxicity study, (R)-2,6-dimethylheptyl sulfate (1) was tested alongside its closest structural analogs—6-methylheptyl sulfate (2a, a saturated branched C8 alkyl sulfate) and (E)-5-octenyl sulfate (3a, an unsaturated C8 alkyl sulfate)—against two mammalian cancer cell lines. Compound 1 showed potent activity against both WEHI 164 (murine fibrosarcoma) and C6 (rat glioma) cells, whereas compound 2a was completely inactive against WEHI 164 and >26-fold less potent against C6 cells [1]. The unsaturated analog 3a showed ~1.7-fold greater potency than 1 against WEHI 164 but was ~34-fold less potent against C6, indicating that 2,6-dimethyl branching confers a broader cytotoxicity spectrum than either saturated linear branching or unsaturation alone [1].
| Evidence Dimension | Cytotoxicity (IC50) against WEHI 164 murine fibrosarcoma and C6 rat glioma cell lines |
|---|---|
| Target Compound Data | (R)-2,6-dimethylheptyl sulfate (1): WEHI 164 IC50 = 20.9 ± 2 μg/mL; C6 IC50 = 15.0 ± 1 μg/mL |
| Comparator Or Baseline | 6-methylheptyl sulfate (2a): WEHI 164 inactive; C6 IC50 = 545.4 ± 7.5 μg/mL. (E)-5-octenyl sulfate (3a): WEHI 164 IC50 = 12.2 ± 0.9 μg/mL; C6 IC50 = 515.2 ± 5.2 μg/mL. Positive control 6-mercaptopurine (6-MP): WEHI 164 IC50 = 1.3 ± 0.03 μg/mL; C6 IC50 = 30.2 ± 1.5 μg/mL |
| Quantified Difference | Compound 1 vs. 2a: ≥26.1-fold more potent on C6 (545.4/20.9); compound 2a inactive on WEHI 164. Compound 1 vs. 3a: 1.7-fold less potent on WEHI 164 but 34.3-fold more potent on C6 (515.2/15.0) |
| Conditions | WEHI 164 murine fibrosarcoma and C6 rat glioma cell lines; MTT assay; results expressed as mean ± S.E.M. of three experiments in quadruplicate; compounds isolated from Halocynthia papillosa hepatopancreas and gonads |
Why This Matters
This head-to-head dataset demonstrates that a single methyl deletion (6-methylheptyl vs. 2,6-dimethylheptyl) abolishes activity in one cell line and reduces potency >26-fold in another, establishing that the 2,6-dimethyl substitution pattern is a critical pharmacophore determinant—not merely a lipophilicity modulator—directly impacting procurement decisions for cytotoxicity screening applications.
- [1] Aiello A, Carbonelli S, Esposito G, Fattorusso E, Iuvone T, Menna M. Novel bioactive sulfated alkene and alkanes from the Mediterranean ascidian Halocynthia papillosa. J Nat Prod. 2000;63(11):1590-1592. doi:10.1021/np000281o View Source
